

JNJ-28610244: A Technical Guide to its Preclinical Pharmacology and Inferred Toxicological Profile

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Compound of Interest

Compound Name: JNJ 28610244

Cat. No.: B13442230

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Abstract

JNJ-28610244 is a potent and selective synthetic agonist for the histamine H4 receptor (H4R). [1][2][3][4][5][6][7][8][9] It is a crucial pharmacological tool for the preclinical investigation of H4R-mediated pathways in various physiological and pathological processes, particularly in the realms of inflammation, immune response, and pruritus. This document provides a comprehensive overview of the pharmacology of JNJ-28610244, summarizing its binding affinity, functional activity, and in vivo effects. While specific public toxicological data for JNJ-28610244 is limited, this guide will touch upon the general considerations for compounds of this class. All quantitative data are presented in structured tables, and key mechanisms and experimental workflows are visualized using diagrams.

Pharmacology

Mechanism of Action

JNJ-28610244 functions as a selective agonist at the histamine H4 receptor.[1][2][3][4][5][6][7][8][9] The H4R is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, as well as on some sensory neurons.[10][11] Upon binding, JNJ-28610244 activates the H4R, leading to the initiation of downstream intracellular signaling cascades. The specific signaling pathway

activated can be cell-type dependent but often involves Gai/o proteins, leading to the inhibition of adenylyl cyclase and modulation of MAPK/ERK and PI3K pathways.

In Vitro Pharmacology

JNJ-28610244 has been characterized across a range of in vitro assays to determine its affinity and functional activity at the H4R.

Table 1: Receptor Binding Affinity of JNJ-28610244

Receptor/Species	Ki (nM)	Notes
Human H4R	17-53	Range for a series of indole and benzimidazole oxime piperidines including JNJ-28610244.[1]
Mouse H4R	High Affinity	Specific Ki not stated, but demonstrated high affinity.[1]
Rat H4R	Moderate Affinity	Specific Ki not stated.[1]
Guinea Pig H4R	Moderate Affinity	Specific Ki not stated.[1]
Monkey H4R	Moderate Affinity	Specific Ki not stated.[1]
Dog H4R	Poor Affinity	[1]
Other Histamine Receptors (H1R, H2R, H3R)	>80-fold selectivity over other histamine receptors.	Excellent selectivity.[1][2][3]

Table 2: In Vitro Functional Activity of JNJ-28610244

Assay System	Observed Effect	Degree of Agonism	Reference
Transfected Reporter Systems (Human H4R)	Agonist activity	Dependent on the system, ranging from partial to full agonist.	[1][8]
Human Eosinophil Shape Change	Induction of shape change	Agonist activity observed.	[1]
Mouse Bone Marrow-Derived Mast Cells	Induction of calcium response and IL-6 production.	Full agonist.	[1]
Leydig Cells (MA-10 cell line)	Inhibition of steroidogenesis and proliferation.	Agonist activity.	[11]
Human Neutrophils	Inhibition of fMLP-induced degranulation.	Agonist activity.	[9]

In Vivo Pharmacology

In vivo studies, primarily in murine models, have been instrumental in elucidating the physiological consequences of H4R activation by JNJ-28610244.

Table 3: In Vivo Effects of JNJ-28610244

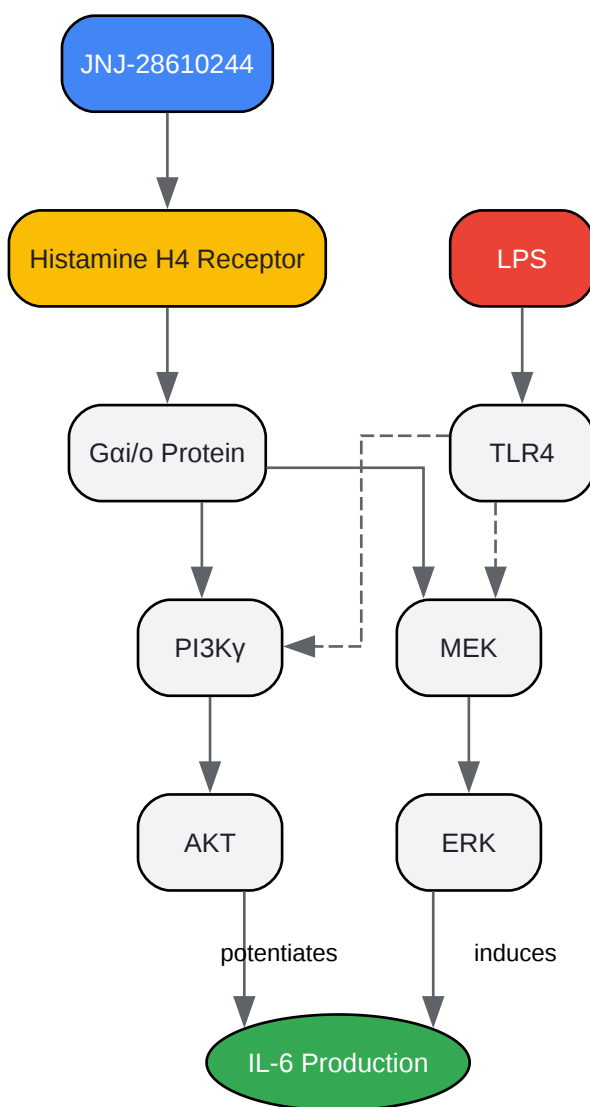
Animal Model	Administration Route	Observed Effect	Reference
Mice (BALB/c)	Intradermal Injection	Induction of scratching behavior (pruritus).	[1][2][3][4][5][6][7][8]

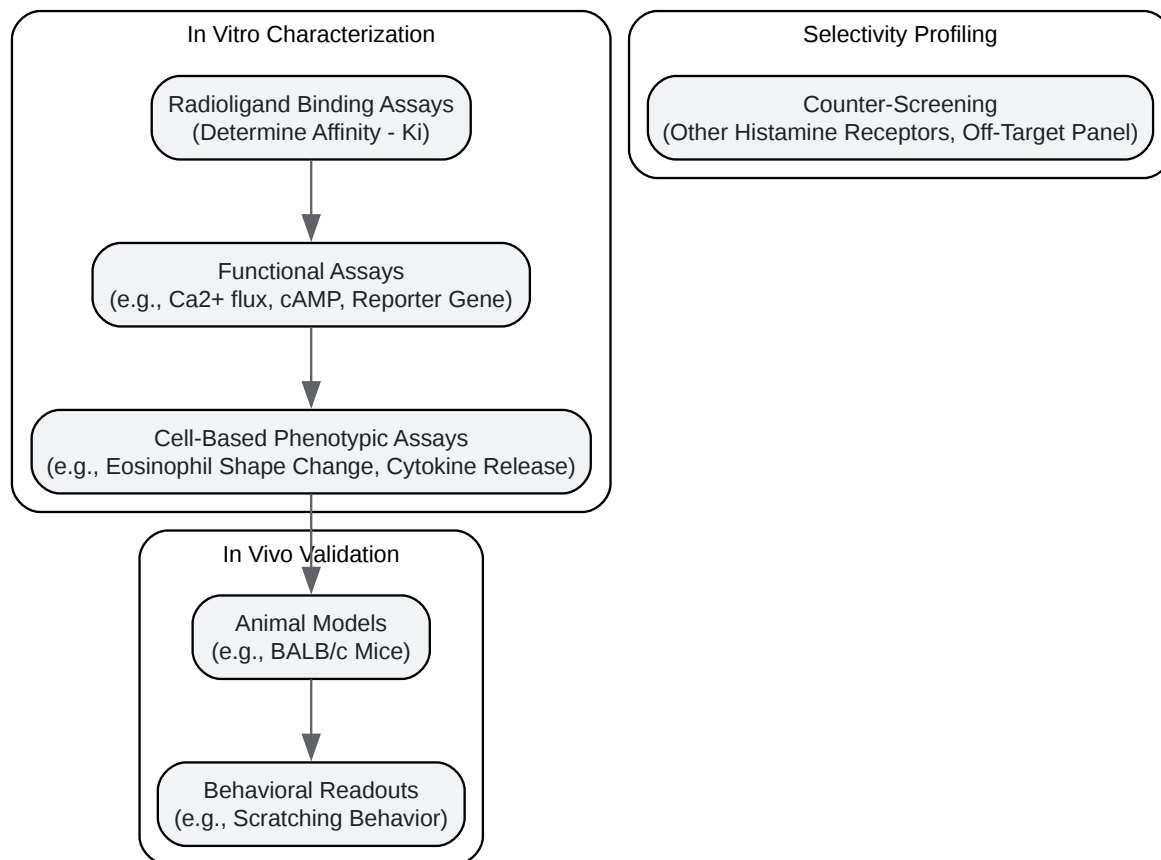
This pruritic response is a hallmark in vivo effect of H4R agonists and is absent in H4R-deficient mice, confirming the specificity of JNJ-28610244.[7]

Signaling Pathways and Experimental Workflow

H4R-Mediated Signaling in Mast Cells

Activation of the H4R by JNJ-28610244 in mast cells can lead to the production of pro-inflammatory cytokines like IL-6. This process can be further potentiated by other inflammatory stimuli, such as lipopolysaccharide (LPS), through the convergence of signaling pathways.





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